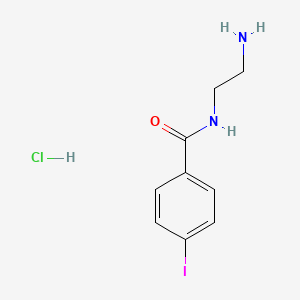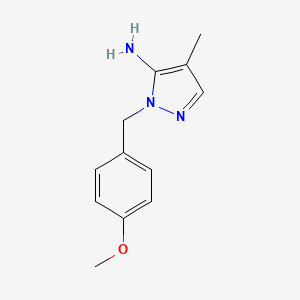
N-(2-aminoethyl)-4-iodobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(2-aminoethyl)-4-iodobenzamide hydrochloride” are not available, similar compounds such as “4-amino-N-[2 (diethylamino)Ethyl]benzamide” have been synthesized through reactions involving sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, “N-(2-Aminoethyl)biotinamide hydrochloride” has been characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, “N-(2-Aminoethyl)acetamide” has been found to cause severe skin burns and eye damage, and may cause respiratory irritation .Aplicaciones Científicas De Investigación
Radioiodination and Monoamine Oxidase B (MAO-B) Inhibition
A significant application of N-(2-aminoethyl)-4-iodobenzamide hydrochloride involves its use in inhibiting monoamine oxidase type-B (MAO-B). A study by Ohmomo et al. (1992) synthesized and evaluated iodinated analogues of N-(2-aminoethyl)benzamide for their inhibitory potency and specificity toward MAO-B. They found N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) to be highly potent and selective against MAO-B, suggesting its potential use as a radioiodinated ligand for functional MAO-B studies in the living brain using single-photon emission computed tomography (SPECT) (Ohmomo et al., 1992).
Radiosynthesis for SPECT Exploration
Rafii et al. (1995) described the radiosynthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide, an analog of Ro 16-6491, for SPECT exploration of MAO-B in the human brain. The study demonstrated the potential of this compound for selective uptake in specific brain regions, making it a candidate for neuroimaging applications (Rafii et al., 1995).
Melanoma Imaging
N-(2-aminoethyl)-4-iodobenzamide hydrochloride has also been explored in the context of melanoma imaging. Studies by Moins et al. (2001) and Michelot et al. (1993) investigated various iodobenzamides, including N-(2-diethylaminoethyl)-4-iodobenzamide, for their pharmacokinetic properties as potential melanoma imaging agents. Their results indicated specific tumor uptake and the potential for detecting melanomas and their metastases, emphasizing the compound's utility in nuclear medicine and melanoma research (Moins et al., 2001), (Michelot et al., 1993).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKIDFJCWZIWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145343-82-4 |
Source


|
| Record name | N-(2-aminoethyl)-4-iodobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)

![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)

![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)

![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)


![N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2604113.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2604114.png)
![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)